molecular formula C10H9ClF3N3O2S B1428229 ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate CAS No. 1206641-15-7

ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate

Cat. No.: B1428229
CAS No.: 1206641-15-7
M. Wt: 327.71 g/mol
InChI Key: PBDFIFSELOFIOP-UHFFFAOYSA-N
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Description

Ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate is a chemical compound with the linear formula C10H9ClF3N3O2S . It is related to 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, which is a fluorinated building block .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . A Pd-catalyzed coupling reaction was used in the synthesis of an intermediate in another study .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H9ClF3N3O2S . The compound is related to 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, which has the empirical formula C6H2ClF4N .

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC), also known as urethane, is a compound that can be found at low levels in various fermented foods and beverages. It has been classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer (IARC). The formation of ethyl carbamate occurs through several chemical mechanisms, including the ethanolysis of urea during the fermentation process. Studies have been conducted to understand its presence, formation mechanisms, and strategies to minimize its levels in food products (Weber & Sharypov, 2009).

Modulation of Carcinogenicity

Research has been conducted on the modulation of urethane's carcinogenicity, particularly in relation to ethyl alcohol. The interactions between ethanol and urethane metabolism are complex, suggesting that ethanol consumption might influence the carcinogenicity of urethane through various pathways (Benson & Beland, 1997).

Detection and Reduction in Alcoholic Beverages

The determination of ethyl carbamate levels in alcoholic beverages is crucial for reducing its content and minimizing health risks. Various sample preparation and detection techniques, including gas chromatography and high-performance liquid chromatography, have been reviewed to establish efficient methods for analyzing ethyl carbamate levels (Zhao Gong-ling, 2009).

Chemical and Biological Properties

Besides the focus on food safety, ethyl carbamate and its derivatives have been explored for their chemical properties and potential applications in organic synthesis, catalysis, and medicinal chemistry. These compounds serve as versatile intermediates in the synthesis of a variety of chemical products and have shown potential in drug development due to their biological activities (Li et al., 2019).

Biochemical Analysis

Biochemical Properties

Ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as succinate dehydrogenase, by binding to their active sites and preventing substrate access . Additionally, it can form hydrogen bonds with proteins, which can alter their conformation and activity . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on cellular processes.

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades . It also impacts gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs . Furthermore, it can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have demonstrated that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the tricarboxylic acid cycle, resulting in altered levels of intermediates and reduced energy production . Additionally, it can affect the metabolism of other biomolecules, such as lipids and amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, it can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity . These interactions are important for understanding the compound’s pharmacokinetics and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, where it exerts its effects . The localization of the compound can influence its activity and function, as it may interact with different biomolecules in different cellular compartments . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

ethyl N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N3O2S/c1-2-19-9(18)17-8(20)16-7-6(11)3-5(4-15-7)10(12,13)14/h3-4H,2H2,1H3,(H2,15,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDFIFSELOFIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate

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